

Technical Guide: Synthesis and Spectroscopic Characterization of 2-Fluorobenzyl Olaparib-d4

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Compound of Interest

Compound Name: 2-Fluorobenzyl olaparib-d4

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the synthesis and predicted NMR spectral data for **2-Fluorobenzyl olaparib-d4**. As of the compilation of this document, specific experimental data for this deuterated analog is not publicly available. The information provided is based on established synthetic routes for Olaparib and its derivatives, alongside spectral data for related compounds.

Introduction

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor utilized in cancer therapy.^[1] Isotopic labeling, such as the deuteration of the piperazine moiety in Olaparib, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to understand the biotransformation of a drug candidate. This guide provides a theoretical framework for the synthesis and NMR characterization of **2-Fluorobenzyl olaparib-d4**, a derivative of Olaparib.

Proposed Synthesis of 2-Fluorobenzyl olaparib-d4

The synthesis of **2-Fluorobenzyl olaparib-d4** can be achieved through the coupling of a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, with a deuterated and functionalized piperazine derivative. Several synthetic strategies for Olaparib have been reported, often involving the formation of an amide bond between the benzoic acid intermediate and a piperazine derivative.^{[2][3][4][5]} A plausible synthetic route is outlined below.

Synthesis of 1-(2-Fluorobenzyl)piperazine-d8

The initial step involves the synthesis of the deuterated piperazine moiety. This can be accomplished by the alkylation of piperazine-d8 with 2-fluorobenzyl bromide.

Amide Coupling to form 2-Fluorobenzyl olaparib-d4

The final step is the coupling of 1-(2-Fluorobenzyl)piperazine-d8 with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This reaction is typically facilitated by a peptide coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).^{[4][5]}

Predicted NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for **2-Fluorobenzyl olaparib-d4**. The data is a composite based on published data for Olaparib and 2-fluorobenzyl derivatives.^{[6][7][8]} The signals corresponding to the piperazine ring protons will be absent in the ¹H NMR spectrum due to deuteration.

Table 1: Predicted ¹H NMR Spectral Data for **2-Fluorobenzyl olaparib-d4**

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~12.5	s	NH (phthalazinone)
~8.2	m	Aromatic H (phthalazinone)
~7.8-7.9	m	Aromatic H (phthalazinone)
~7.1-7.5	m	Aromatic H (fluorobenzyl & fluorobenzoyl)
~4.3	s	CH ₂ (benzyl)
~3.6	s	CH ₂ (benzyl of piperazine)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for **2-Fluorobenzyl olaparib-d4**

Chemical Shift (δ , ppm)	Assignment
~165	C=O (amide)
~160	C=O (phthalazinone)
~158 (d)	C-F (fluorobenzyl)
~157 (d)	C-F (fluorobenzoyl)
~120-145	Aromatic C
~60	CH ₂ (benzyl)
~55	CH ₂ (benzyl of piperazine)

Solvent: DMSO-d₆. Note: Carbon signals of the deuterated piperazine ring will exhibit splitting due to C-D coupling and will have significantly lower intensity in a standard ¹³C NMR spectrum.

Experimental Protocols

General Synthesis Protocol for 2-Fluorobenzyl olaparib-d₄

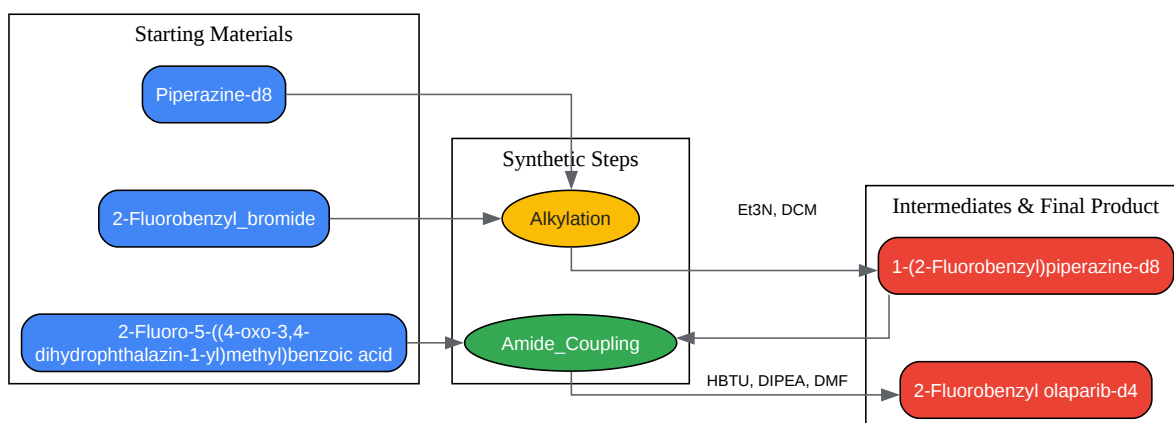
- Synthesis of 1-(2-Fluorobenzyl)piperazine-d₈: To a solution of piperazine-d₈ (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add triethylamine (2.0 eq). Cool the mixture to 0 °C and add 2-fluorobenzyl bromide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, the reaction is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.
- Amide Coupling: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in dimethylformamide (DMF), add HBTU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 30 minutes. Add 1-(2-Fluorobenzyl)piperazine-d₈ (1.1 eq) and continue stirring at room temperature for 12-24 hours. The reaction mixture is then poured into water and the precipitated solid is collected by filtration, washed with water, and dried to afford crude **2-Fluorobenzyl olaparib-d₄**. Purification can be achieved by recrystallization or column chromatography.

NMR Sample Preparation Protocol

- Weigh approximately 5-10 mg of the purified **2-Fluorobenzyl olaparib-d4** for ^1H NMR and 20-50 mg for ^{13}C NMR.[9][10]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean, dry vial.[11]
- Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
- If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]
- The final sample height in the NMR tube should be approximately 4-5 cm.[12]
- Cap the NMR tube and carefully wipe the outside with a tissue dampened with acetone or isopropanol before inserting it into the spectrometer.[10]

Visualizations

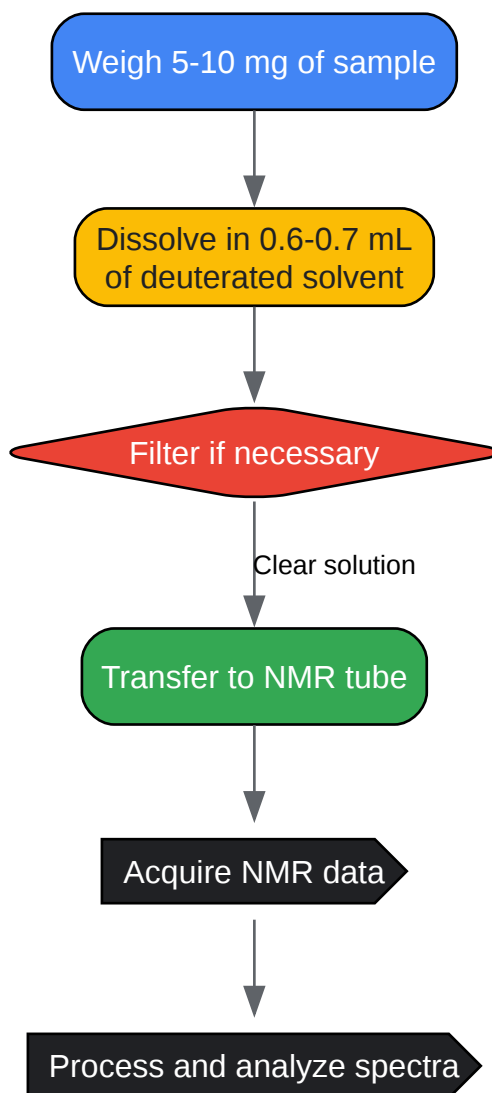
Proposed Synthetic Workflow



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Caption: Proposed synthesis of **2-Fluorobenzyl olaparib-d4**.

NMR Experimental Workflow



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Caption: Standard workflow for NMR sample preparation and analysis.

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